molecular formula C21H21ClN6OS B11070989 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B11070989
M. Wt: 440.9 g/mol
InChI Key: UHRGVXHQLKEBCP-UHFFFAOYSA-N
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Description

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-sulfanyl intermediate with the pyrazole moiety using a suitable coupling agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The pyrazole moiety contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
  • **2-{[5-(4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Uniqueness

The unique combination of the triazole, sulfanyl, and pyrazole moieties in 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide sets it apart from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN6OS

Molecular Weight

440.9 g/mol

IUPAC Name

2-[[5-(2-chloro-4-methylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide

InChI

InChI=1S/C21H21ClN6OS/c1-14-8-9-16(17(22)12-14)20-24-25-21(27(20)2)30-13-19(29)23-18-10-11-28(26-18)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,26,29)

InChI Key

UHRGVXHQLKEBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=NN(CC3)C4=CC=CC=C4)Cl

Origin of Product

United States

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